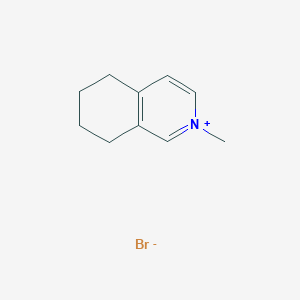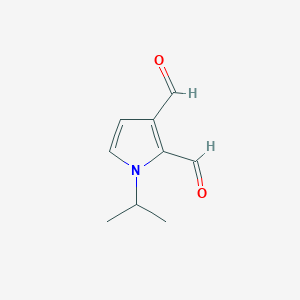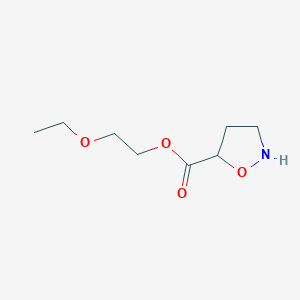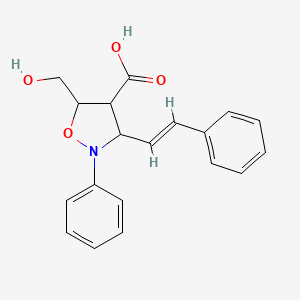
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide is a chemical compound with the molecular formula C10H14BrN and a molecular weight of 228.12886 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide typically involves the reaction of isoquinoline derivatives with methylating agents in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the methyl and tetrahydro modifications.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline without the bromide substitution.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C10H14N.BrH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LBRHESVPQLVANI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC2=C(CCCC2)C=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)


![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)

![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)


![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
